2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
This compound integrates three pharmacologically significant heterocyclic motifs: a benzimidazole core, a 1,3,4-oxadiazole ring, and a thiazole acetamide side chain. The benzimidazole moiety is known for its role in DNA intercalation and kinase inhibition, while the 1,3,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding interactions. The thiazole acetamide group contributes to solubility and target selectivity, particularly in antimicrobial and anticancer contexts . Its molecular formula is C₁₈H₁₆N₆O₂S₂ (molecular weight: ~412.5 g/mol), though synthetic protocols and spectral data remain underreported in the literature .
Properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S2/c23-13(20-15-17-7-8-25-15)9-26-16-22-21-14(24-16)6-5-12-18-10-3-1-2-4-11(10)19-12/h1-4,7-8H,5-6,9H2,(H,18,19)(H,17,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLJUKXNZRFAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- 1H-benzimidazole : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- 1,3,4-oxadiazole : A heterocyclic compound recognized for its broad spectrum of biological activities such as anticancer and anti-inflammatory effects.
- Thiazole : Another heterocyclic moiety that contributes to the compound's pharmacological properties.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 320.38 g/mol.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the 1,3,4-oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown efficacy against:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro assays such as the MTT assay have been employed to evaluate cell viability post-treatment with these compounds. The results indicated that modifications to the oxadiazole moiety can enhance anticancer activity by improving binding affinity to target enzymes involved in cancer progression .
Antimicrobial Activity
The presence of both benzimidazole and thiazole groups in this compound suggests potential antimicrobial properties. Studies have reported that similar compounds demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Anti-inflammatory Effects
The 1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit lipoxygenase activity, which plays a crucial role in inflammatory processes. This suggests a potential application in treating inflammatory diseases .
Study 1: Anticancer Efficacy
In a recent study, a series of 1,3,4-oxadiazole-benzimidazole derivatives were synthesized and tested for their cytotoxicity against five different cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing bioactivity .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of synthesized thiazole-containing compounds. The study evaluated their effectiveness against various bacterial strains using standard disk diffusion methods. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial activity attributable to the thiazole moiety .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Bioactivity
- Thiazole vs. Benzothiazole : Indole-based analogs with benzothiazole substituents (e.g., 2c–i ) exhibit superior anticancer activity (IC₅₀: 8–12 µM) compared to thiazole derivatives (IC₅₀: 18–25 µM), likely due to enhanced π-π stacking with cellular targets .
- Aryl Modifications: Phenoxymethylbenzoimidazole analogs with electron-withdrawing groups (e.g., 9c, 4-Br-phenyl) show stronger α-glucosidase inhibition (IC₅₀: 9 µM) than electron-donating groups (e.g., 9e, 4-OCH₃-phenyl; IC₅₀: 22 µM) .
- Nitroaryl vs. Heteroaryl : The nitroaryl group in W1 confers potent cytotoxicity (IC₅₀: 12 µM) but reduces solubility, whereas the thiazole acetamide in the target compound may optimize bioavailability .
Physicochemical and Pharmacokinetic Profiles
- Molecular Weight : Most analogs fall within 380–450 g/mol, adhering to Lipinski’s rule of five. Exceptions include 9f (C₂₈H₂₃N₇O₃S, MW: 537.6), which may face permeability challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
